molecular formula C11H14N2 B13835346 2-Methyltryptamine-d7

2-Methyltryptamine-d7

Cat. No.: B13835346
M. Wt: 181.28 g/mol
InChI Key: CPVSLHQIPGTMLH-AAYPNNLASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyltryptamine-d7 is a deuterated derivative of 2-Methyltryptamine, a compound belonging to the tryptamine family. Tryptamines are known for their psychoactive properties and are structurally related to the neurotransmitter serotonin. The deuterated form, this compound, is often used in scientific research due to its stable isotope labeling, which aids in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltryptamine-d7 typically involves the deuteration of 2-Methyltryptamine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The final product is purified using chromatographic techniques to ensure high purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

2-Methyltryptamine-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

2-Methyltryptamine-d7 exerts its effects primarily through interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmission and modulation of various signaling pathways. The compound’s deuterated form allows for detailed studies of its pharmacokinetics and metabolism, providing insights into its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    2-Methyltryptamine: The non-deuterated form, with similar chemical properties but different isotopic composition.

    N,N-Dimethyltryptamine (DMT): A well-known psychoactive compound with a similar indole structure.

    5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another psychoactive tryptamine with additional methoxy groups.

Uniqueness

2-Methyltryptamine-d7 is unique due to its stable isotope labeling, which makes it particularly useful in analytical and experimental applications. The deuterium atoms provide distinct advantages in mass spectrometry and NMR spectroscopy, allowing for precise tracking and analysis of the compound in various biological and chemical systems .

Properties

Molecular Formula

C11H14N2

Molecular Weight

181.28 g/mol

IUPAC Name

2-[4,5,6,7-tetradeuterio-2-(trideuteriomethyl)-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C11H14N2/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7,12H2,1H3/i1D3,2D,3D,4D,5D

InChI Key

CPVSLHQIPGTMLH-AAYPNNLASA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C([2H])([2H])[2H])CCN)[2H])[2H]

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.